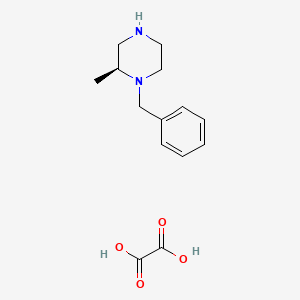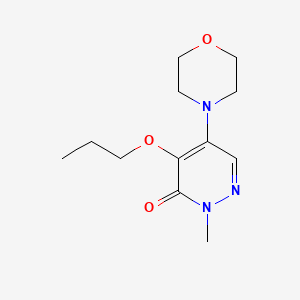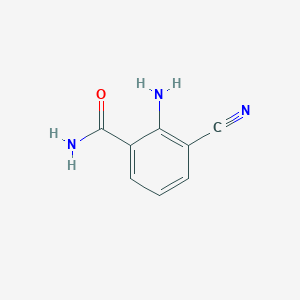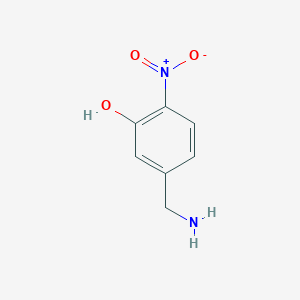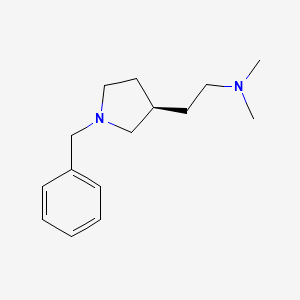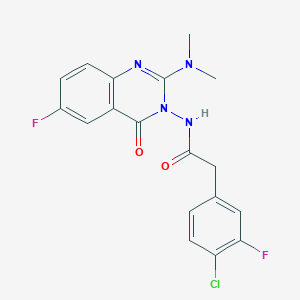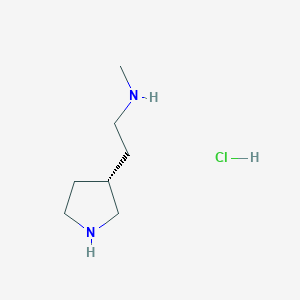
(S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the N-methyl group and the ethanamine side chain. One common method involves the use of chiral starting materials to ensure the desired stereochemistry. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product but often include controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
(S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Pyrrolidine: The parent compound with a five-membered nitrogen-containing ring.
N-methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
2-(pyrrolidin-3-yl)ethanamine: A compound with an ethanamine side chain attached to the pyrrolidine ring.
Uniqueness
(S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of both the N-methyl group and the ethanamine side chain. These structural features contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C7H17ClN2 |
|---|---|
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
N-methyl-2-[(3S)-pyrrolidin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-8-4-2-7-3-5-9-6-7;/h7-9H,2-6H2,1H3;1H/t7-;/m0./s1 |
Clé InChI |
JCMNRCVTIVKHIF-FJXQXJEOSA-N |
SMILES isomérique |
CNCC[C@H]1CCNC1.Cl |
SMILES canonique |
CNCCC1CCNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


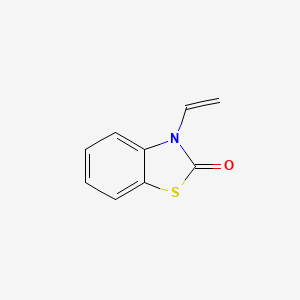
![2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949376.png)
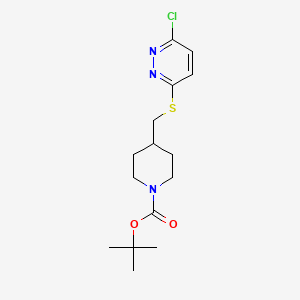
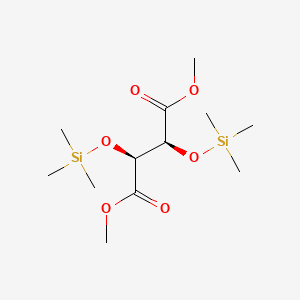
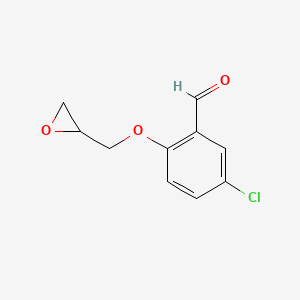
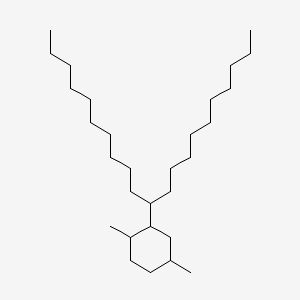
![2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13949389.png)
